![molecular formula C13H27NO3S2 B14717192 1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane CAS No. 21209-02-9](/img/structure/B14717192.png)
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane is a complex organic compound with the molecular formula C13H27NO3S2 and a molecular weight of 309.49 g/mol . It is also known by other names such as 2-[4-(4-Methylcyclohexyl)butyl]aminoethanethiol sulfate and Thiosulfuric acid (H2S2O3), S-[2-[[4-(4-methylcyclohexyl)butyl]amino]ethyl] ester . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a methyl group and a butyl chain containing a sulfosulfanylethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. The key steps include:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.
Attachment of the Butyl Chain: The butyl chain is attached through nucleophilic substitution reactions.
Incorporation of the Sulfosulfanylethylamino Group: This group is introduced through a series of sulfonation and amination reactions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the efficiency and yield of the reactions.
Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfosulfanylethylamino group to simpler amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the cyclohexane ring and butyl chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It influences biochemical pathways related to oxidation-reduction reactions and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Methylcyclohexyl)butyl]aminoethanethiol sulfate
- Thiosulfuric acid (H2S2O3), S-[2-[[4-(4-methylcyclohexyl)butyl]amino]ethyl] ester
Uniqueness
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
21209-02-9 |
|---|---|
Molecular Formula |
C13H27NO3S2 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
1-methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane |
InChI |
InChI=1S/C13H27NO3S2/c1-12-5-7-13(8-6-12)4-2-3-9-14-10-11-18-19(15,16)17/h12-14H,2-11H2,1H3,(H,15,16,17) |
InChI Key |
XMTCDKOULFTKTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


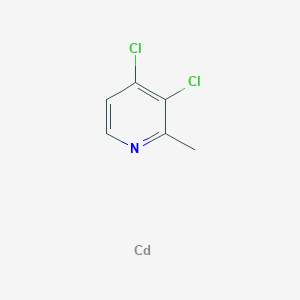
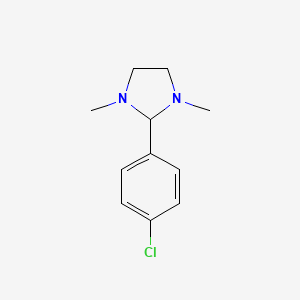
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
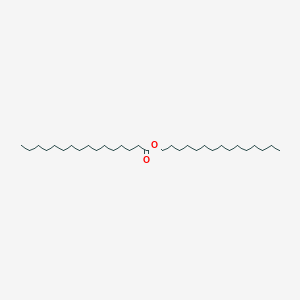
phosphanium bromide](/img/structure/B14717137.png)

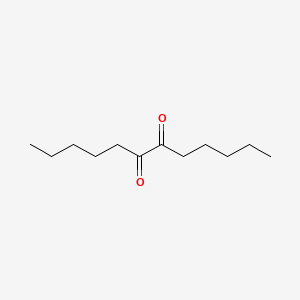
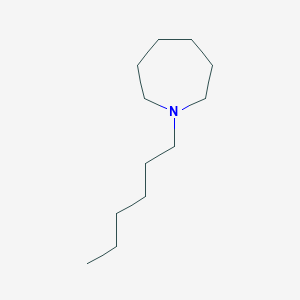

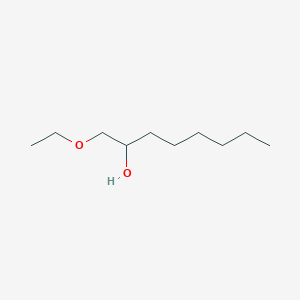
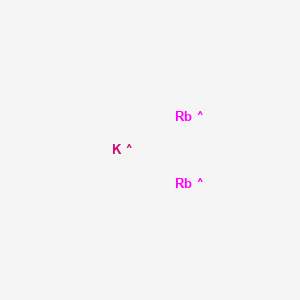
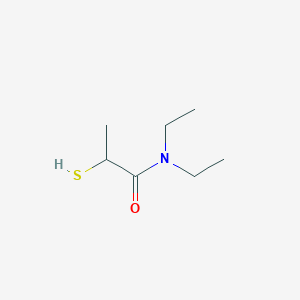

![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
